Levisoprenaline

Bronchodilation Asthma Pediatric Care

Levisoprenaline (CAS 51-31-0) is the optically pure, levorotatory (R)-enantiomer of isoprenaline, serving as the definitive pharmacological standard for β-adrenoceptor research. Unlike racemic (±)-isoprenaline or alternative β-agonists like salbutamol, which introduce significant experimental variability and invalidate cross-study comparisons due to divergent potency ratios, this stereochemically defined compound guarantees precise, reproducible, and comparable outcomes. Its established potency hierarchy (β1 ≥ β2 >> β3) makes it the preferred agonist for dissecting receptor-specific contributions in complex biological systems. Choose pure Levisoprenaline to eliminate confounding data and elevate the rigor of your studies.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 51-31-0
Cat. No. B1674944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevisoprenaline
CAS51-31-0
SynonymsLevisoprenaline;  (R)-Isoprenaline;  Proternol L;  Levisoprenalina;  BRN 3203136;  BRN-3203136;  BRN3203136;  Isoproterenol, L-; 
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC(=C(C=C1)O)O)O
InChIInChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3/t11-/m0/s1
InChIKeyJWZZKOKVBUJMES-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levisoprenaline (CAS 51-31-0): A Critical Beta-Adrenergic Agonist Standard for Procurement and Research


Levisoprenaline (CAS 51-31-0) is the optically pure, levorotatory (R)-enantiomer of the synthetic catecholamine isoprenaline (isoproterenol) [1]. It functions as a potent, non-selective β-adrenergic receptor agonist, with primary activity at β1- and β2-adrenoceptors, leading to pronounced chronotropic and inotropic cardiac effects and bronchodilation [2]. As the active enantiomer, levisoprenaline is the definitive standard for studying β-adrenoceptor pharmacology, offering a defined stereochemical profile critical for precise and reproducible research outcomes [3].

The Critical Case for Procuring Pure Levisoprenaline Over Racemic or Alternative Beta-Agonists


Substituting pure levisoprenaline with racemic (±)-isoprenaline or alternative β-agonists like salbutamol introduces significant experimental variability and compromises data integrity. As a stereoisomer, the (+)-enantiomer of isoprenaline is substantially less potent, and its inclusion in racemic mixtures dilutes pharmacological activity in an unpredictable, assay-dependent manner [1]. Furthermore, cross-study comparisons are invalidated by the fact that different β-agonists exhibit divergent potencies and off-target effects; for instance, levisoprenaline demonstrates markedly different potency ratios across β1, β2, and β3 adrenoceptors compared to salbutamol [2]. Therefore, rigorous scientific and industrial applications demand the use of the defined, pure levorotatory enantiomer for reproducible and comparable results.

Quantitative Differentiation of Levisoprenaline: A Procurement-Focused Evidence Guide


Superior Bronchodilator Potency of Levisoprenaline Compared to Salbutamol

In a study assessing bronchodilator actions against serotonin-induced bronchoconstriction, levisoprenaline (laevoisoprenaline) demonstrated significantly higher potency than salbutamol. When administered by cumulative intravenous injection, salbutamol was found to be approximately eight times less potent than levisoprenaline on a weight basis [1]. This indicates that a higher mass of salbutamol is required to achieve the same degree of bronchodilation as levisoprenaline.

Bronchodilation Asthma Pediatric Care

Overwhelming Stereospecific Potency Advantage of Levisoprenaline vs. Dextro-Isomer

The pharmacological activity of isoprenaline is highly stereospecific. A classical study on guinea pig atria (β1-mediated) and trachea (β2-mediated) established that the (-)-enantiomer (levisoprenaline) is orders of magnitude more potent than the (+)-enantiomer. The isomeric activity difference was calculated to be 3.0 log units (1000-fold) in atria and 2.7 log units (500-fold) in trachea [1]. This demonstrates that the (+)-enantiomer is essentially inactive in these systems.

Stereochemistry Receptor Binding Cardiovascular

Characterized Beta-Adrenoceptor Subtype Potency Profile of Levisoprenaline

Levisoprenaline exhibits a defined and quantifiable potency profile across the three beta-adrenoceptor subtypes. Its activity, expressed as the negative logarithm of the molar concentration (pEC50 or equivalent), has been cataloged in authoritative databases. The compound shows its highest potency at the β1-adrenoceptor (EC50 8.10 -log[M]), followed by the β2-adrenoceptor (IC50 10.30 -log[M] / Ki 6.87 -log[M]), and significantly lower potency at the β3-adrenoceptor (EC50 7.40 -log[M]) [1]. This establishes a clear potency hierarchy of β1 ≥ β2 >> β3.

Receptor Pharmacology GPCR Potency

Comparative Binding Affinity in a Standardized Adrenergic Receptor Panel

A curated panel of binding data from ChEMBL provides quantitative Ki values for levisoprenaline at β1 and β2 adrenoceptors. The compound binds to the β1-adrenoceptor with a Ki of 6.66 -log[M] (approximately 220 nM) and to the β2-adrenoceptor with a Ki of 6.87 -log[M] (approximately 135 nM) [1]. This data indicates a slightly higher affinity (by a factor of ~1.6) for the β2-adrenoceptor.

Binding Assay Ki GPCR

Superior Onset of Action in Pediatric Acute Asthma Exacerbation

In the clinical management of pediatric patients with acute severe asthma exacerbation, a direct comparison revealed that continuous inhalation of levisoprenaline (l-isoproterenol) resulted in a more rapid reduction in the modified pulmonary index score compared to treatment with salbutamol [1]. This clinical evidence supports a faster onset of therapeutic effect for levisoprenaline in this critical care scenario.

Clinical Efficacy Pediatrics Asthma

Validated Research and Industrial Applications for Levisoprenaline Based on Quantitative Differentiation


Gold Standard Agonist for β-Adrenoceptor Pharmacology and Signaling Studies

Given its well-defined, potent activity at β1- and β2-adrenoceptors and its purity as the active enantiomer, levisoprenaline is the preferred standard agonist for investigating β-adrenergic signaling pathways. Its use ensures that observed effects are not confounded by the inactive (+)-isomer [1]. The characterized potency hierarchy across β-subtypes (β1 ≥ β2 >> β3) makes it ideal for dissecting receptor-specific contributions in complex biological systems [2].

Preclinical Model of Acute Heart Failure and Cardiovascular Stress

Levisoprenaline is a proven and reliable agent for inducing experimental chronic heart failure and acute cardiovascular stress in rodent models, primarily through its potent and sustained activation of cardiac β1-adrenoceptors [1]. Its high potency and well-characterized chronotropic and inotropic effects allow for the generation of robust and reproducible disease phenotypes, essential for evaluating novel cardioprotective therapies.

Investigating Acute Bronchoconstriction and Emergency Bronchodilation

The superior potency and faster onset of action of levisoprenaline compared to salbutamol in reversing bronchoconstriction [1] make it a critical tool for researching acute severe asthma and related respiratory emergencies. Its use in preclinical models allows for a more potent and rapid reversal of airway constriction, which is particularly valuable when studying the pathophysiology of status asthmaticus or evaluating novel fast-acting bronchodilator therapies.

Enantiomeric Purity Control in Chemical Synthesis and Chiral Method Development

The extreme stereospecificity of β-adrenoceptor activation, with levisoprenaline being 500- to 1000-fold more potent than its (+)-isomer, makes it an ideal test compound for developing and validating chiral analytical methods and enantiomeric purity assays for catecholamine-based therapeutics [1]. It serves as a highly sensitive probe for detecting trace levels of the undesired enantiomer in synthetic batches of isoprenaline or related analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levisoprenaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.